![molecular formula C14H19N5O3S B2737402 N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034225-19-7](/img/structure/B2737402.png)

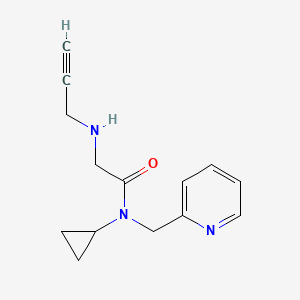

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

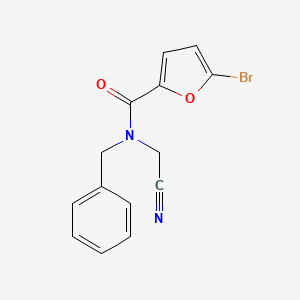

The compound “N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4-one moiety, a piperidine ring, and a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . Additionally, the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride gives N-acyl-2-arylamino-6-methylnicotinonitriles .Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrido[2,3-d]pyrimidin-4-one core structure, which is a bicyclic system containing a pyridine ring fused with a pyrimidinone ring .Chemical Reactions Analysis

In general, pyrido[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions. For instance, the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride gives N-acyl-2-arylamino-6-methylnicotinonitriles .Aplicaciones Científicas De Investigación

Antioxidant Applications for Age-related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger groups (FRS), chelating groups (CHL), or both, have shown promise as multifunctional antioxidants for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds have demonstrated the ability to protect human lens epithelial cells, retinal pigmented epithelial cells, and hippocampal astrocyte cell lines against oxidative stress induced by hydrogen peroxide and hydroxyl radicals (Hongxiao Jin et al., 2010).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the development of compounds with high antibacterial activity. The synthesis of these compounds involves reacting a precursor with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, demonstrating significant antibacterial efficacy (M. E. Azab et al., 2013).

Anticancer Applications

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. These compounds have shown promising activity, indicating potential as anticancer agents (L. Mallesha et al., 2012).

Molecular Complexes and Crystal Engineering

Studies on the formation of supramolecular complexes and salts involving sulfadiazine and pyridines have applied crystal engineering principles to disrupt hydrogen-bonded dimers within sulfa drug crystals. This research provides insights into the reconfigurable exteriors and behavior of tautomers at the co-crystal–salt boundary, with implications for pharmaceutical development (E. Elacqua et al., 2013).

Synthesis and Characterization of Reactive Dyes

Novel reactive dyes with simultaneous insect-repellent and anti-bacterial properties have been synthesized by combining the strengths of sulfonamides' anti-bacterial activities and the insect-repellent property of N,N-Diethyl-m-toluamide (DEET). This innovative approach to dye synthesis opens new avenues for developing functional materials with health-protective properties (J. Mokhtari et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-17(2)23(21,22)18-8-5-11(6-9-18)19-10-16-13-12(14(19)20)4-3-7-15-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEGPAXHDHCMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2737320.png)

![1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine](/img/structure/B2737322.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2737326.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2737329.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide](/img/structure/B2737332.png)

![2-chloro-N-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2737333.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)